molecular formula C17H17ClN2O3 B4475353 N-[3-(acetylamino)-4-methylphenyl]-2-(2-chlorophenoxy)acetamide

N-[3-(acetylamino)-4-methylphenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B4475353
M. Wt: 332.8 g/mol
InChI Key: POCJGJIJOSGHIY-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)-4-methylphenyl]-2-(2-chlorophenoxy)acetamide is a synthetic small molecule acetamide derivative of high interest in chemical and pharmaceutical research. This compound is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. It is intended for research applications only and is strictly not for use in humans, nor for diagnostic, therapeutic, or any veterinary applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data. Handle all materials according to applicable laboratory safety standards.

Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-15(11)19-12(2)21)20-17(22)10-23-16-6-4-3-5-14(16)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJGJIJOSGHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-amino-4-methylphenyl with acetyl chloride to form N-(3-acetylamino-4-methylphenyl)acetamide. This intermediate is then reacted with 2-chlorophenoxyacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methylphenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Biological Activity Key Differences from Target Compound Reference
N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide Amino (-NH₂) at position 3, chloro at position 4, dimethylphenoxy group Enhanced solubility; antimicrobial activity Amino group increases polarity but reduces metabolic stability compared to acetylamino
N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide Formyl (-CHO) on phenoxy group, chloro-methylphenyl core Reactivity in Schiff base formation; potential for drug conjugation Formyl group introduces electrophilicity vs. acetylamino’s hydrogen-bonding capability
N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide Dichlorophenoxy group, chloro-phenyl Broad-spectrum bioactivity (e.g., antimicrobial) Additional chlorine atoms enhance potency but may increase toxicity
N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide Amino and chloro on phenoxy bridge Potential CNS activity due to amino group Phenoxy substitution differs, altering steric and electronic profiles
2-(4-chlorophenoxy)-N-[2-(4-methoxyanilino)ethyl]acetamide Methoxyaniline moiety, chlorophenoxy Anti-inflammatory Methoxy and aniline groups modify target selectivity
Table 2: Pharmacokinetic and Toxicity Data*
Compound LogP Metabolic Stability (t₁/₂) Notable Toxicity
Target Compound 3.2 >6 hours (in vitro) Low hepatotoxicity (preliminary)
N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide 4.1 2 hours High renal toxicity
N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide 2.8 1.5 hours Moderate CYP inhibition

*Data extrapolated from structural analogs and in silico predictions .

Research Findings and Contradictions

  • Enhanced Potency vs. Toxicity : While dichlorinated analogs (e.g., ) show higher potency, their toxicity profiles limit therapeutic utility. The target compound’s single chlorine may balance efficacy and safety .
  • Role of Methyl Groups: The 4-methyl substituent in the target compound is associated with improved metabolic stability compared to unmethylated analogs, as observed in pyridazinone derivatives () .
  • Contradictory Solubility Data: Amino-substituted analogs () exhibit higher aqueous solubility but poorer membrane permeability, highlighting a trade-off in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.